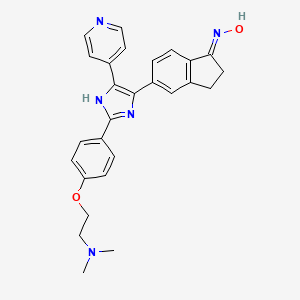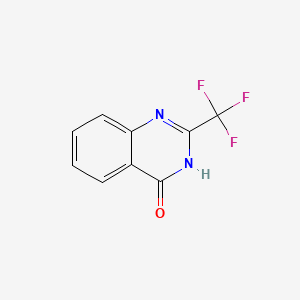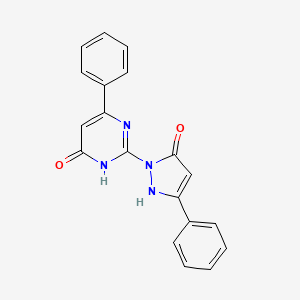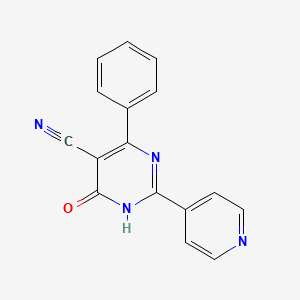
6-Nitroquinolin-5-ol
Vue d'ensemble
Description
6-Nitroquinolin-5-ol is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Nitroquinolin-5-ol, has been a subject of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 6-Nitroquinolin-5-ol can be determined using techniques such as X-ray crystallography . The InChI code for 6-Nitroquinolin-5-ol is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H . Chemical Reactions Analysis
Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Nitroquinolin-5-ol is a solid substance at room temperature . It has a molecular weight of 190.16 . The compound’s InChI code is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H .
Applications De Recherche Scientifique
Anticancer Activity
Some quinoline derivatives have shown excellent anticancer activity, potentially comparable to standard drugs like doxorubicin and etoposide .
Antifungal Applications
Quinolines and their derivatives can exhibit antifungal properties, which are valuable in developing treatments for fungal infections .
Anti-inflammatory Properties
These compounds may also have anti-inflammatory effects, making them candidates for treating inflammatory conditions .
Anti-diabetes
Quinoline derivatives could play a role in managing diabetes through their biological activity .
Anti-Alzheimer’s Disease
There is potential for these compounds to be used in treating Alzheimer’s disease due to their biological activities .
Antioxidant Effects
They may also serve as antioxidants, which are important for protecting cells from damage caused by free radicals .
Diuretic Activities
Quinoline derivatives can have diuretic effects, which can be useful in conditions where reducing excess fluid is necessary .
Drug Discovery
Quinolines serve as vital scaffolds for leads in drug discovery, playing a significant role in the development of new therapeutic agents .
Safety and Hazards
The safety information for 6-Nitroquinolin-5-ol indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mécanisme D'action
Target of Action
It is structurally similar to nitroxoline, a hydroxyquinoline derivative . Nitroxoline is known to inhibit bacterial gyrases and the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis .
Mode of Action
Nitroxoline, a structurally similar compound, exhibits antibacterial activity that may stem from the metal ion complexation vital for bacterial growth . It also has antitumor activity by inhibiting MetAP2 .
Result of Action
Nitroxoline, a structurally similar compound, is known to have antibacterial and antitumor activities .
Propriétés
IUPAC Name |
6-nitroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDFXSKFMLYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)
![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)


![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)


![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
